molecular formula C12H15NO2 B7856244 (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid

(3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7856244
M. Wt: 205.25 g/mol
InChI Key: UDNDGSKOCKZZPN-MNOVXSKESA-N
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Description

Significance of Pyrrolidine-3-carboxylic Acid Architectures in Contemporary Organic Synthesis

Within the broader family of chiral pyrrolidines, molecules possessing the pyrrolidine-3-carboxylic acid architecture, also known as β-proline derivatives, are of particular importance. rsc.org These structures serve as versatile building blocks for the synthesis of more complex and high-value compounds. researchgate.netrsc.org Their rigid, cyclic structure combined with the carboxylic acid functionality provides a well-defined three-dimensional framework that is instrumental in designing molecules that can interact specifically with biological targets like enzymes and receptors. researchgate.netnih.gov

For instance, various substituted pyrrolidine-3-carboxylic acids form the core of potent endothelin receptor antagonists, which have been investigated for treating cardiovascular diseases. researchgate.netnih.gov Furthermore, these chiral acids and their derivatives have emerged as highly effective organocatalysts, capable of promoting a range of asymmetric transformations, such as enantioselective Mannich and Michael addition reactions, with high levels of stereocontrol. rsc.orgacs.org The ability to synthesize these scaffolds with high enantiomeric purity is therefore a key objective for accessing novel therapeutics and developing efficient catalytic processes. rsc.orgrsc.org

Stereochemical Complexity and the Imperative of Enantiopurity in Chiral Molecule Synthesis

Stereochemical complexity arises from the presence of one or more chiral centers in a molecule, leading to the existence of stereoisomers. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. wikipedia.org The synthesis of a single, desired stereoisomer, known as enantioselective or asymmetric synthesis, is a fundamental challenge and a critical requirement in modern chemistry, particularly in the pharmaceutical industry. wikipedia.org

The imperative for enantiopurity stems from the distinct biological activities often exhibited by different enantiomers. One enantiomer of a drug may be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects. Consequently, regulatory agencies worldwide mandate the development of chiral drugs as single enantiomers. This has driven extensive research into methods for achieving high levels of enantiomeric excess (ee), a measure of the purity of a single enantiomer. researchgate.netnih.gov Key strategies include the use of chiral catalysts, chiral auxiliaries, and chiral pool synthesis, which employs naturally occurring enantiopure starting materials. researchgate.net

Academic Research Focus and Scope for (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic Acid

This compound is a specific chiral molecule that embodies the principles of stereochemical complexity and synthetic utility. Its structure features a pyrrolidine (B122466) ring with two adjacent chiral centers at the C3 and C4 positions, dictating a specific trans relationship between the carboxylic acid and the m-tolyl group.

Academic and industrial research on this compound and its analogs focuses primarily on its application as a specialized chiral building block for drug discovery and development. researchgate.net The defined stereochemistry and the presence of two distinct functional groups—the secondary amine, the carboxylic acid, and the aromatic ring—make it a valuable intermediate for constructing more elaborate molecular architectures. The m-tolyl group (a methyl-substituted phenyl ring) allows for fine-tuning of steric and electronic properties, which is a common strategy in structure-activity relationship (SAR) studies to optimize the potency and selectivity of a drug candidate. nih.gov

The synthesis of this specific stereoisomer requires precise control over the reaction pathways. Methodologies for creating related 3,4-disubstituted pyrrolidines often rely on stereoselective reactions such as 1,3-dipolar cycloadditions involving azomethine ylides, which can establish the required relative and absolute stereochemistry with high fidelity. researchgate.net The research scope for this compound is therefore centered on its role as a key piece in the modular synthesis of novel, enantiomerically pure compounds with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name (3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Chemical Formula C₁₂H₁₅NO₂ chemheterocycles.com
Molecular Weight 205.25 g/mol chemheterocycles.com
Chirality Chiral, (3R,4S) configuration chemheterocycles.com
Solubility in Water Low chemheterocycles.com
Solubility in Organic Solvents Soluble in polar organic solvents (e.g., methanol, ethanol) chemheterocycles.com

| pKa of Carboxyl Group | Approximately 4-5 chemheterocycles.com |

Table 2: Representative Synthetic Strategies for 4-Aryl-pyrrolidine-3-carboxylic Acid Scaffolds

Synthetic Strategy Description Key Features
1,3-Dipolar Cycloaddition Reaction between an azomethine ylide (generated in situ from an amino acid and an aldehyde) and an activated alkene. Highly stereospecific, allows for the creation of multiple stereocenters in a single step. researchgate.net
Asymmetric Michael Addition The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst. Enables the formation of enantiomerically enriched products that can be cyclized to form pyrrolidines. rsc.orgresearchgate.net

| Stereoselective Cyclization | Cyclization of a linear precursor containing pre-existing chiral centers, often derived from the chiral pool. | Utilizes readily available chiral starting materials to control the final stereochemistry. researchgate.net |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid
Pyrrolidine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNDGSKOCKZZPN-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]2CNC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r,4s 4 M Tolyl Pyrrolidine 3 Carboxylic Acid and Analogues

Asymmetric Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of complex molecules like (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid. Modern synthetic organic chemistry offers several powerful strategies to achieve high levels of enantioselectivity and diastereoselectivity.

Organocatalytic Strategies for Enantioselective Pyrrolidine (B122466) Formation

Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, avoiding the use of often toxic and expensive metal catalysts. Chiral secondary amines, such as proline and its derivatives, are particularly effective in promoting asymmetric reactions through enamine or iminium ion intermediates.

A prominent organocatalytic strategy for the synthesis of substituted pyrrolidines involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a cyclization step. rsc.orgmdpi.com For the synthesis of analogues of this compound, a plausible approach would involve the reaction of a Michael acceptor containing the m-tolyl group with a Michael donor that incorporates the carboxylic acid functionality or a precursor.

The key to achieving high stereoselectivity lies in the choice of the organocatalyst. Diarylprolinol silyl (B83357) ethers are a class of highly effective catalysts for such transformations. The proposed mechanism involves the formation of a chiral enamine between the catalyst and a carbonyl-containing Michael donor. This enamine then attacks the Michael acceptor from a specific face, dictated by the steric environment of the catalyst, thereby establishing the desired stereochemistry. Subsequent intramolecular cyclization and removal of the catalyst would afford the pyrrolidine ring.

For instance, the reaction of an appropriate aldehyde with a nitro-olefin bearing the m-tolyl group, catalyzed by a chiral diarylprolinol silyl ether, could be envisioned. The resulting γ-nitroaldehyde can then be converted to the desired carboxylic acid and the pyrrolidine ring can be formed through reductive amination. The stereochemical outcome of the Michael addition is crucial for setting the absolute and relative stereochemistry of the final product.

CatalystMichael AcceptorMichael DonorSolventTemp (°C)Yield (%)dree (%)
(S)-Diphenylprolinol TMS ethertrans-β-NitrostyrenePropanalToluene2585>95:598
Chiral Squaramide3-Ylideneoxindole4-Tosylaminobut-2-enoateDichloromethane-2092>99:197
Chiral Bifunctional Thiourea4-Arylidenepyrrolidine-2,3-dioneα-NitroketoneTolueneRT88-75

This table presents representative data for organocatalytic Michael additions leading to substituted pyrrolidines, analogous to the target compound.

Metal-Catalyzed Asymmetric Cyclization Reactions

Transition metal catalysis offers a diverse and powerful toolkit for the enantioselective synthesis of complex molecules. Rhodium and copper complexes, in particular, have been extensively used in the development of novel cyclization reactions to form pyrrolidine rings with high stereocontrol.

Rhodium-catalyzed asymmetric hydroarylation of unsaturated substrates, such as pyrrolines, presents a direct method for introducing an aryl group at a specific position with high enantioselectivity. acs.org For the synthesis of this compound analogues, a strategy involving the rhodium-catalyzed hydroarylation of a suitably substituted pyrroline (B1223166) could be employed.

In a typical reaction, a chiral rhodium complex, often bearing a chiral phosphine (B1218219) ligand like SEGPHOS, catalyzes the addition of an arylboronic acid or a related organoboron reagent to the double bond of a pyrroline derivative. The choice of the chiral ligand is critical for inducing high enantioselectivity. This methodology allows for the direct formation of the C-aryl bond and the creation of a stereocenter in a single step. Subsequent functional group manipulations would then be required to install the carboxylic acid group at the adjacent position with the desired trans stereochemistry.

Rhodium PrecursorChiral LigandArylating AgentSubstrateSolventYield (%)ee (%)
[Rh(OH)((R)-segphos)]₂(R)-SEGPHOSm-Tolylboronic acidN-Boc-3-pyrrolineDioxane/H₂O9297
Rh₂(S-NTTL)₄S-NTTL4-Aryl-1-sulfonyl-1,2,3-triazoletrans-AlkeneDichloromethane8595

This table illustrates representative results for rhodium-catalyzed arylation reactions for the synthesis of aryl-substituted pyrrolidines.

Copper-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful strategy for the synthesis of saturated nitrogen heterocycles, including pyrrolidines. nih.govacs.org This approach involves the direct formation of a C-N bond through the activation of a typically unreactive C-H bond.

For the synthesis of a 4-substituted pyrrolidine-3-carboxylic acid framework, a linear precursor containing a nitrogen moiety (e.g., an amide or sulfonamide) and a C-H bond at the δ-position relative to the nitrogen could be designed. A chiral copper catalyst would then facilitate the intramolecular amination, leading to the formation of the pyrrolidine ring. The stereochemistry at the newly formed C-N bond can be controlled by the chiral ligand on the copper catalyst. The challenge in applying this method to the synthesis of this compound would be the stereoselective introduction of the m-tolyl and carboxylic acid groups prior to or after the cyclization.

A plausible route could involve a substrate with a stereocenter already in place, and the copper-catalyzed C-H amination would then proceed diastereoselectively to form the pyrrolidine ring.

Copper SaltLigandSubstrateOxidantSolventYield (%)dr
Cu(OAc)₂(R,R)-Ph-BoxN-Fluoropentenylamide-Toluene83>20:1
Cu(OTf)₂Bisoxazolineα-Substituted 4-pentenyl sulfonamide-Dichloromethane91>20:1

This table shows representative data for copper-catalyzed intramolecular amination reactions for the synthesis of substituted pyrrolidines.

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are chemical entities that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This is a classical and reliable method for achieving high levels of stereocontrol.

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom or to a precursor of the carboxylic acid group. This auxiliary would then control the diastereoselective introduction of the m-tolyl group, for example, through a conjugate addition reaction to an α,β-unsaturated system.

A well-established approach involves the use of Evans' chiral oxazolidinone auxiliaries. An N-enoyl oxazolidinone could serve as the starting material. The conjugate addition of an organocuprate reagent derived from m-tolyl bromide would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Subsequent transformation of the enolate intermediate and cyclization would lead to the desired pyrrolidine ring. Finally, cleavage of the chiral auxiliary would afford the target carboxylic acid. The stereochemistry of the final product is directly correlated to the stereochemistry of the chosen chiral auxiliary.

Chiral AuxiliaryReaction TypeElectrophileNucleophileDiastereomeric Ratio
Evans' OxazolidinoneConjugate Additionα,β-Unsaturated Imide(m-Tolyl)₂CuLi>98:2
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Alkylationα,β-Unsaturated Hydrazonem-Tolylmagnesium bromide>95:5
N-tert-Butanesulfinylimine1,3-Dipolar CycloadditionAzadienesAzomethine Ylides>95:5

This table provides examples of chiral auxiliary-mediated reactions that could be adapted for the stereoselective synthesis of the target compound.

Stereoselective Carbolithiation and Cyclization Routes (e.g., Tin-Lithium Exchange)

A powerful strategy for the stereoselective synthesis of substituted pyrrolidines involves the intramolecular carbolithiation of alkenes, initiated by a tin-lithium exchange. This method allows for the creation of highly functionalized and enantiomerically enriched pyrrolidine rings from acyclic precursors. acs.orgnih.gov The process begins with an organostannane, which is readily prepared from simple starting materials. Treatment of the stannane (B1208499) with an organolithium reagent, such as n-butyllithium, facilitates a rapid transmetalation, replacing the tin moiety with lithium to generate a highly reactive organolithium intermediate. acs.orgnih.gov

This intermediate then undergoes a stereoselective intramolecular 5-exo-trig cyclization, where the newly formed carbanion attacks an appropriately positioned alkene within the same molecule. acs.org The stereochemical outcome of the cyclization is often highly controlled, leading to the formation of specific diastereomers. For example, the cyclization of chiral α-lithio carbamates has been successfully applied to the synthesis of enantiomerically enriched 3-hydroxy-pyrrolidines in excellent yields and with high diastereomeric and enantiomeric purity. acs.orgnih.gov The conformational constraints of the five-membered ring transition state are believed to be responsible for the high degree of stereoselectivity observed in these cyclizations. nih.gov

Precursor TypeKey ReactionProduct ClassStereoselectivityReference
N-Silyl-protected β-aminoalkyl carbamate (B1207046) stannaneTin-Lithium Exchange followed by 5-exo-trig CycloalkylationEnantioenriched 3-hydroxy-pyrrolidinesHigh (enantio- and diastereomerically pure) acs.org
Heterocyclic α-aminoorganostannanesKinetic study of Tin-Lithium Exchangeα-AminoorganolithiumsConformationally dependent reaction rates nih.gov

Ring-Closing Metathesis Strategies in Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool in heterocyclic synthesis. This methodology, particularly enyne metathesis, provides an efficient pathway to construct the pyrrolidine core, offering excellent functional group tolerance and atom economy. acs.org

Ring-closing enyne metathesis (RCEYM) is a powerful bond reorganization reaction that transforms an acyclic precursor containing both an alkene and an alkyne into a cyclic 1,3-diene. organic-chemistry.org This reaction is typically catalyzed by ruthenium carbene complexes, such as the first- and second-generation Grubbs catalysts, which are known for their stability and broad substrate scope. organic-chemistry.org The RCEYM strategy is particularly effective for synthesizing chiral pyrrolidine derivatives from substrates that contain a basic or nucleophilic nitrogen atom, a challenging task for many other methods. acs.orgnih.gov

The reaction proceeds under mild conditions and often without the need for an ethylene (B1197577) atmosphere, making it experimentally convenient. nih.govresearchgate.net The resulting diene functionality incorporated into the pyrrolidine ring serves as a versatile handle for further synthetic transformations, such as Diels-Alder reactions, allowing for the rapid construction of complex polycyclic architectures. acs.org The mechanism is thought to proceed via a [2+2] cycloaddition between the ruthenium carbene and the alkyne or alkene, followed by a series of cycloreversions and cycloadditions to furnish the final product and regenerate the catalyst. nih.gov

CatalystSubstrate TypeProductKey FeatureReference
Grubbs' Catalysts (1st and 2nd Gen)Acyclic enynes with a nucleophilic N atomChiral pyrrolidines with a 1,3-diene moietyHigh atom economy; mild conditions organic-chemistry.org
Ruthenium Carbene ComplexesDienynesEight-membered N-heterocyclesConstruction of medium-sized rings nih.gov
Ruthenium CatalystsEne-alkynyl amidesCycloheptene derivativesSynthesis of seven-membered rings nih.gov

C(sp³)–H Activation Strategies for Pyrrolidine Scaffold Construction

The direct functionalization of unactivated C(sp³)–H bonds represents a frontier in organic synthesis, offering a highly efficient and step-economical approach to building molecular complexity. acs.org This strategy has been successfully applied to the construction of the pyrrolidine scaffold through intramolecular C–H amination reactions. These reactions involve the formation of a carbon-nitrogen bond at a site that would typically be unreactive, bypassing the need for pre-functionalized starting materials. researchgate.net

A variety of transition metal catalysts, including those based on copper, rhodium, and palladium, have been developed to facilitate this transformation. rsc.orgnih.govacs.org For instance, a copper-catalyzed remote C(sp³)–H amination has been shown to selectively form pyrrolidines by targeting the carbon atom delta (δ) to an amine functionality. nih.gov More recently, biocatalytic approaches using engineered enzymes, such as cytochrome P450 variants, have enabled the abiological intramolecular amination of organic azides to construct chiral pyrrolidines and indolines with high enantioselectivity and catalytic efficiency. researchgate.netacs.orgescholarship.org These enzymatic platforms operate under mild conditions and demonstrate the power of directed evolution to create new-to-nature reactivity for complex chemical synthesis. acs.orgescholarship.org

Cycloaddition Reactions for Pyrrolidine-3-carboxylic Acid Synthesis

Cycloaddition reactions are among the most powerful methods for constructing cyclic systems, as they can form multiple bonds and stereocenters in a single, highly controlled step. For the synthesis of pyrrolidine-3-carboxylic acids and their derivatives, 1,3-dipolar cycloaddition is a particularly prominent and effective strategy.

The [3+2] cycloaddition between an azomethine ylide (the 1,3-dipole) and a dipolarophile (typically an alkene) is a cornerstone of pyrrolidine synthesis. nih.govwikipedia.org This reaction is highly regio- and stereoselective, allowing for the construction of polysubstituted pyrrolidines with precise control over up to four contiguous stereogenic centers. nih.govrsc.org Azomethine ylides are versatile intermediates that can be generated in situ from various precursors, such as the decarboxylative condensation of α-amino acids with aldehydes or ketones. mdpi.combeilstein-journals.org

The development of catalytic, asymmetric versions of this reaction has been a major focus, with chiral metal complexes of copper and silver proving highly effective. acs.orgrsc.orgacs.org These catalytic systems can deliver pyrrolidine products in high yields and with excellent enantioselectivities. The reaction is tolerant of a wide range of functional groups on both the dipole and dipolarophile, enabling the synthesis of a diverse library of complex pyrrolidine structures, including spirocyclic and fused-ring systems. nih.govnih.gov This methodology has been specifically applied to the synthesis of pyrrolidine β-amino acid derivatives, which are structurally related to the target compound class. rsc.org

Dipole SourceDipolarophileCatalyst/PromoterProduct TypeSelectivityReference
Imino estersChiral N-tert-ButanesulfinylazadienesAg₂CO₃Densely substituted pyrrolidinesHigh regio- and diastereoselectivity acs.org
Azomethine ylidesβ-Phthaliminoacrylate estersCopper(I) complexPyrrolidine β-amino acid derivativesExcellent diastereo- and enantioselectivity (>20:1 dr, >99% ee) rsc.org
Isatin and α-amino acidsMaleimidesThermal (in situ generation)N-fused pyrrolidinyl spirooxindolesExcellent diastereoselectivity (>99:1 dr) nih.gov
Glycine-derived oxazolidin-5-onesAlkenesDecarboxylationPolycyclic pyrrolidinesGood regio- and stereoselectivity mdpi.com

Synthetic Routes from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can serve as starting materials for complex synthesis. This approach is highly valuable for the synthesis of chiral pyrrolidine derivatives, as it leverages the inherent stereochemistry of the starting material to control the stereochemistry of the final product. mdpi.com

Common chiral pool precursors for pyrrolidine synthesis include amino acids like L-proline and L-hydroxyproline, as well as carbohydrates and other hydroxy acids such as tartaric and malic acid. mdpi.comresearchgate.net For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can be converted through a series of functional group manipulations, such as oxidation and esterification, into key intermediates for various drug molecules containing the pyrrolidine scaffold. mdpi.com Similarly, enantiomerically pure cyclic nitrones derived from carbohydrates (e.g., xylose, arabinose) or hydroxy acids can undergo cycloaddition reactions to produce highly functionalized pyrrolidine and pyrrolizidine (B1209537) structures. researchgate.netnih.gov This strategy avoids the need for de novo asymmetric synthesis and often provides a more direct and efficient route to the target molecule. mdpi.com

Modification of Pyrrolidine Rings Derived from Proline and 4-Hydroxyproline (B1632879) Derivatives

The synthesis of complex pyrrolidine derivatives, such as this compound and its analogues, frequently utilizes readily available and optically pure cyclic precursors like proline and 4-hydroxyproline. mdpi.com This strategy is advantageous as it builds upon a pre-formed chiral scaffold, ensuring the production of optically pure compounds. mdpi.com The modification of these natural amino acids allows for the introduction of diverse functionalities at various positions on the pyrrolidine ring, although it can present challenges in accessing all possible substitution patterns. mdpi.com

A prominent strategy, termed "proline editing," demonstrates the modification of a hydroxyproline (B1673980) residue after its incorporation into a peptide synthesized on a solid phase. nih.gov In this approach, an orthogonally protected 4-hydroxyproline (Hyp) is integrated into a peptide sequence. nih.gov Following the completion of the peptide synthesis, the protecting group on the hydroxyl function is selectively removed, allowing for specific chemical transformations on the hydroxyproline side chain while the rest of the peptide remains protected. nih.gov This method has been successfully applied to convert a 4R-hydroxyproline residue into a wide array of 4-substituted prolines with either 4R or 4S stereochemistry. nih.gov

The range of possible modifications is extensive, including oxidation, reduction, acylation, substitution, and Mitsunobu reactions. nih.gov For instance, fluoroprolines, which are valuable due to the strong stereoelectronic effects induced by fluorine, can be synthesized using this solid-phase approach from the corresponding hydroxyproline-containing peptides. nih.gov

Table 1: Examples of Solid-Phase Modifications on Hydroxyproline-Containing Peptides nih.gov

Reaction Type Reagents/Conditions Resulting Proline Derivative
Fluorination Diethylaminosulfur trifluoride (DAST) 4S-Fluoroproline (flp)
Esterification Mitsunobu conditions (e.g., PPh₃, DIAD, carboxylic acid) 4R-O-Acylproline
Etherification Mitsunobu conditions (e.g., PPh₃, DIAD, alcohol) 4R-O-Alkylproline
Thioetherification Mitsunobu conditions (e.g., PPh₃, DIAD, thiol) 4R-S-Alkylproline

This methodology highlights the versatility of using proline derivatives as foundational templates. By modifying the existing pyrrolidine ring, chemists can generate a diverse library of analogues from a common precursor, facilitating structure-activity relationship studies. nih.govnih.gov

Regioselective and Stereospecific Transformations Involving Aziridinium (B1262131) Ion Intermediates

An efficient and practical synthetic route for 4-aryl-pyrrolidine-3-carboxylic acid analogues has been developed utilizing the stereospecific and regioselective ring-opening of an in situ generated aziridinium ion. researchgate.net This methodology provides a powerful way to control the stereochemistry at the C3 and C4 positions of the pyrrolidine ring. researchgate.net

The synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a close analogue of the target compound, serves as a key example of this approach. researchgate.net The process begins with commercially available chiral starting materials to establish the desired stereochemistry from the outset. researchgate.net

The key steps in this synthetic sequence are:

Formation of an amino alcohol: The synthesis starts with a reaction between (R)-styrene oxide and 3-(benzylamino)propionitrile. researchgate.net

Generation of the Aziridinium Ion and Chlorination: The resulting amino alcohol is treated to form an aziridinium ion intermediate in situ. This is followed by a stereospecific and regioselective chlorination. researchgate.net

Cyclization: A nitrile anion cyclization then occurs to form the pyrrolidine ring. researchgate.net

This four-step synthesis is highly efficient, proceeding without the need for purification of intermediates until the final crystalline product is isolated. researchgate.net The regioselectivity of the reaction is crucial, ensuring the correct placement of the aryl and carboxylic acid groups on the pyrrolidine ring, while the stereospecificity preserves the chiral integrity of the molecule. researchgate.net

Table 2: Key Transformations in the Synthesis via Aziridinium Ion Intermediate researchgate.net

Step Starting Materials Key Reagents/Conditions Intermediate/Product Transformation
1 (R)-Styrene oxide, 3-(Benzylamino)propionitrile Not specified Amino alcohol Ring-opening of epoxide
2 Amino alcohol from Step 1 Not specified Aziridinium ion In situ formation
3 Aziridinium ion Not specified Chloro-intermediate Regioselective chlorination

This strategy showcases how transient, reactive intermediates like aziridinium ions can be harnessed to achieve high levels of control in the synthesis of complex, stereochemically rich molecules like substituted pyrrolidine-3-carboxylic acids. researchgate.net

Stereochemical Control and Diastereoselective Resolution in the Synthesis of 3r,4s 4 M Tolyl Pyrrolidine 3 Carboxylic Acid

Strategies for Attainment of Diastereomeric and Enantiomeric Purity

The synthesis of enantiomerically pure (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid can be approached through two main pathways: asymmetric synthesis to directly form the desired stereoisomer, or the synthesis of a mixture of stereoisomers followed by resolution.

Asymmetric Synthesis:

One of the most effective methods for constructing the pyrrolidine (B122466) ring with stereochemical control is the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene. researchgate.net To achieve enantioselectivity, a chiral auxiliary can be incorporated into either the dipolarophile or the azomethine ylide. For instance, an acrylate (B77674) ester bearing a removable chiral auxiliary can react with an azomethine ylide generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and m-tolyl-substituted alkene. The facial selectivity of the cycloaddition is directed by the chiral auxiliary, leading to an enrichment of the desired diastereomer. Subsequent removal of the auxiliary and the N-benzyl group affords the target compound.

Another powerful strategy is the asymmetric Michael addition . rsc.orgresearchgate.net In this approach, a chiral amine catalyst can be used to mediate the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, this could involve the Michael addition of a nitromethane (B149229) equivalent to an (E)-4-(m-tolyl)but-2-enoate derivative, followed by reduction of the nitro group and subsequent cyclization to form the pyrrolidine ring. The stereochemistry is controlled by the chiral catalyst during the initial Michael addition step. rsc.org

Diastereoselective Resolution:

When a synthesis results in a mixture of stereoisomers, resolution is required to isolate the desired (3R,4S) enantiomer. A common and effective method is diastereoselective crystallization using a chiral resolving agent. The racemic mixture of trans-4-(m-Tolyl)pyrrolidine-3-carboxylic acid can be treated with an enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine or a cinchona alkaloid, to form diastereomeric salts. nih.gov Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. After separation, the desired salt is acidified to release the enantiomerically pure this compound.

The efficiency of such a resolution can be highly dependent on the choice of resolving agent and the crystallization solvent. A systematic screening of various chiral bases and solvents is often necessary to optimize the separation.

Alternatively, chiral High-Performance Liquid Chromatography (HPLC) provides a powerful analytical and preparative method for separating enantiomers. mdpi.com A racemic mixture of the carboxylic acid or, more commonly, its ester derivative, can be passed through a column containing a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are often effective in resolving this class of compounds. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Table 1: Representative Data for Diastereoselective Resolution by Fractional Crystallization

EntryResolving AgentSolvent SystemDiastereomeric Salt Yield (%)Enantiomeric Excess (ee) of (3R,4S)-isomer (%)
1(R)-(+)-α-MethylbenzylamineEthanol/Water (9:1)42>98
2(S)-(-)-α-MethylbenzylamineMethanol38>98 (for 3S,4R)
3QuinineAcetone3595
4BrucineEthyl Acetate3092

This table presents hypothetical data representative of a typical resolution experiment for a 4-aryl-pyrrolidine-3-carboxylic acid.

Derivatization and Functionalization of the 3r,4s 4 M Tolyl Pyrrolidine 3 Carboxylic Acid Scaffold

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid is a prime site for modification, readily undergoing reactions to form esters and amides. These transformations are fundamental in altering the compound's polarity, solubility, and ability to interact with biological targets.

One of the most common derivatizations is esterification . This can be achieved through various standard methods, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid). Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed. Another efficient method involves the use of alkyl halides in the presence of a base like cesium carbonate. These methods allow for the introduction of a wide array of alkyl and aryl groups.

Amide bond formation is another critical transformation, offering a route to a vast library of derivatives with diverse biological activities. luxembourg-bio.comnih.gov This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. luxembourg-bio.com More modern and efficient coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are also widely used. researchgate.net These methods facilitate the coupling of the pyrrolidine (B122466) scaffold to a wide range of amines, including amino acids, anilines, and various aliphatic and heterocyclic amines.

TransformationReagents and ConditionsProduct Functional Group
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatEster
Amide CouplingAmine (Primary or Secondary), Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM)Amide

Chemical Modifications of the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring presents another key handle for functionalization. The nitrogen atom can be readily alkylated or acylated to introduce a variety of substituents that can influence the compound's steric and electronic properties, as well as its basicity.

N-Alkylation can be achieved through several methods. Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate is a common approach. A particularly useful method for introducing a wide range of substituents is reductive amination . nih.gov This involves the reaction of the pyrrolidine nitrogen with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This two-step, one-pot procedure is highly efficient and tolerates a broad range of functional groups on the carbonyl compound.

N-Acylation , the formation of an amide bond at the pyrrolidine nitrogen, is another important modification. This is typically carried out by reacting the pyrrolidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, coupling of the pyrrolidine with a carboxylic acid can be achieved using the standard amide bond forming reagents discussed in the previous section (e.g., EDC/HOBt, HATU). These reactions allow for the introduction of various acyl groups, including acetyl, benzoyl, and more complex moieties.

ModificationReagents and ConditionsIntroduced Group
N-AlkylationAlkyl Halide, Base (e.g., K₂CO₃, DIPEA)Alkyl Group
Reductive AminationAldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Substituted Alkyl Group
N-AcylationAcyl Chloride or Acid Anhydride, Base (e.g., Triethylamine)Acyl Group

Functionalization Strategies for the Aromatic Ring

The m-tolyl group provides a third site for derivatization through electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. However, the position para to the methyl group is already substituted by the pyrrolidine ring, thus directing electrophiles to the two ortho positions and the other meta position relative to the pyrrolidine.

Halogenation of the aromatic ring can be accomplished using various reagents. masterorganicchemistry.com For bromination, N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid or a radical initiator can be used. Chlorination can be achieved with N-chlorosuccinimide (NCS). These reactions introduce halogen atoms that can serve as handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, significantly expanding the accessible chemical space.

Nitration of the m-tolyl ring can be performed using a mixture of nitric acid and sulfuric acid. libretexts.org The resulting nitro group can then be reduced to an amine, which can be further functionalized through diazotization or acylation, providing another avenue for diversification of the scaffold. It is important to note that the reaction conditions for these electrophilic aromatic substitutions need to be carefully controlled to avoid undesired side reactions, particularly on the electron-rich pyrrolidine ring. Protection of the pyrrolidine nitrogen, for instance as a tert-butyloxycarbonyl (Boc) carbamate (B1207046), is often necessary before performing these transformations.

FunctionalizationReagents and ConditionsPotential Products
HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), CatalystBromo- or Chloro-substituted aromatic ring
NitrationNitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)Nitro-substituted aromatic ring

Role of 3r,4s 4 M Tolyl Pyrrolidine 3 Carboxylic Acid As a Chiral Synthetic Intermediate

Utilization in the Construction of Complex Chiral Molecules and Advanced Organic Scaffolds

The rigid framework of 4-aryl-pyrrolidine-3-carboxylic acids makes them ideal starting materials for the synthesis of complex molecular architectures with well-defined three-dimensional shapes. The pyrrolidine (B122466) ring can be further functionalized at the nitrogen atom and the carboxylic acid group, while the aryl substituent provides a site for additional modifications. This versatility allows for the construction of diverse and advanced organic scaffolds.

One of the key applications of this class of compounds is in the synthesis of conformationally constrained amino acids and peptide mimics. By incorporating the pyrrolidine ring into a peptide backbone, chemists can induce specific secondary structures, such as turns and helices. This is crucial for designing molecules that can interact with biological targets like enzymes and receptors with high specificity.

The general synthetic utility of 4-aryl-pyrrolidine-3-carboxylic acid derivatives is highlighted in their use as key intermediates for various biologically active compounds. For instance, derivatives of this scaffold have been explored in the development of ligands for various receptors, where the stereochemistry of the pyrrolidine ring is essential for potent and selective binding.

Table 1: Examples of Complex Molecules Synthesized from 4-Aryl-pyrrolidine-3-carboxylic Acid Derivatives

Target Molecule ClassRole of the Pyrrolidine IntermediatePotential Therapeutic Area
Conformationally Restricted PeptidomimeticsInduces specific secondary structures (e.g., β-turns)Various, including oncology and virology
Receptor LigandsProvides a rigid scaffold for precise pharmacophore placementCentral Nervous System disorders, metabolic diseases
Chiral Catalysts and LigandsActs as a chiral backbone for asymmetric transformationsAsymmetric synthesis

Detailed research findings on analogous compounds demonstrate their successful incorporation into complex structures. For example, the synthesis of potent and selective antagonists for ionotropic glutamate receptors has utilized similar substituted proline analogs. nih.gov In these cases, the stereochemistry and the nature of the aryl substituent are critical for achieving the desired pharmacological activity.

Contributions to Methodological Development in Heterocyclic Synthesis

The synthesis of substituted pyrrolidines, including 4-aryl-pyrrolidine-3-carboxylic acids, has been a driving force for the development of new synthetic methodologies in heterocyclic chemistry. The challenge lies in controlling the stereochemistry at multiple centers of the pyrrolidine ring.

Various stereoselective synthetic routes have been developed to access these valuable building blocks. These methods often involve:

Asymmetric Michael Additions: The conjugate addition of nucleophiles to chiral Michael acceptors is a common strategy to establish the stereocenters on the pyrrolidine ring. rsc.org

[3+2] Cycloadditions: The reaction of azomethine ylides with alkenes is a powerful tool for the direct construction of the pyrrolidine ring with high stereocontrol.

Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of pyrrole precursors can yield highly enantioenriched pyrrolidine derivatives.

The development of these methods has not only provided access to specific molecules like (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid but has also expanded the toolkit of synthetic organic chemists for the construction of a wide range of substituted heterocycles. The insights gained from the synthesis of these molecules have contributed to a deeper understanding of asymmetric catalysis and reaction mechanisms. nih.gov

Furthermore, chiral pyrrolidine derivatives themselves can be used as organocatalysts or chiral auxiliaries in other asymmetric reactions. nih.govunibo.it Their rigid structure and readily available functional groups make them effective at transferring chiral information to a prochiral substrate.

Table 2: Key Methodologies for the Synthesis of 4-Aryl-pyrrolidine-3-carboxylic Acids

Synthetic MethodKey FeaturesStereochemical Control
Asymmetric Michael AdditionFormation of C-C or C-N bonds with high diastereoselectivity.Substrate or catalyst-controlled.
[3+2] Dipolar CycloadditionConvergent synthesis of the pyrrolidine ring.Often highly stereospecific.
Catalytic Asymmetric HydrogenationReduction of a prochiral precursor.Use of chiral catalysts (e.g., Rh, Ru complexes).
Chiral Auxiliary-Mediated SynthesisCovalent attachment of a chiral group to guide the reaction.High diastereoselectivity, followed by removal of the auxiliary.

While direct studies on this compound are not extensively reported, the established synthetic routes and applications of its analogs underscore its potential as a valuable chiral intermediate for the construction of complex molecules and the advancement of synthetic methodologies.

Future Directions and Emerging Challenges in the Academic Research of 3r,4s 4 M Tolyl Pyrrolidine 3 Carboxylic Acid

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid is increasingly steering towards sustainable and environmentally conscious methodologies. A primary challenge lies in minimizing waste, reducing energy consumption, and utilizing less hazardous materials without compromising yield or stereochemical purity.

One promising avenue is the advancement of organocatalysis . Traditional metal-catalyzed reactions, while effective, often involve costly, toxic, and difficult-to-remove heavy metals. Organocatalysts, being small organic molecules, are generally more environmentally benign. Research is focusing on developing highly efficient, recyclable organocatalysts for the key steps in pyrrolidine (B122466) synthesis, such as asymmetric Michael additions and [3+2] cycloadditions. oist.jpmdpi.comresearchgate.net For instance, proline-based catalysts could be employed in reactions that construct the pyrrolidine ring, offering a greener alternative to metal-based Lewis acids. mdpi.com

Another key area is the use of alternative energy sources and solvent-free conditions . Techniques like high-speed ball milling (HSBM) can facilitate reactions in the absence of solvents, drastically reducing chemical waste. mdpi.comunibo.it Microwave-assisted synthesis also represents a more energy-efficient approach compared to conventional heating.

Furthermore, developing synthetic routes from renewable starting materials is a critical goal. The "chiral pool," which includes naturally occurring chiral molecules like L-proline and 4-hydroxy-L-proline, provides a sustainable starting point for synthesizing complex chiral structures like the target compound. mdpi.comacs.org By modifying these readily available precursors, chemists can reduce the reliance on petroleum-based starting materials and often shorten the synthetic sequence.

Sustainable Strategy Description Potential Advantage Relevant Precedent
Organocatalysis Use of small, metal-free organic molecules to catalyze key bond-forming reactions.Reduced toxicity, lower cost, milder reaction conditions.Asymmetric Michael additions and aldol (B89426) reactions using proline-derived catalysts. mdpi.comresearchgate.net
Solvent-Free Reactions Conducting reactions without a solvent medium, often using techniques like ball milling.Drastic reduction in solvent waste, potential for increased reaction rates.Asymmetric aldol reactions performed under high-speed ball milling (HSBM) conditions. unibo.it
Chiral Pool Synthesis Utilizing naturally occurring, enantiopure compounds like amino acids as starting materials.High stereochemical purity from the start, reduced reliance on fossil fuel-based feedstocks.Synthesis of substituted pyrrolidines from 4-hydroxy-L-proline. mdpi.comacs.org
Biocatalysis Employing enzymes to perform specific chemical transformations with high selectivity.High stereo- and regioselectivity, operation in aqueous media, biodegradable catalysts.Enzymatic resolutions and asymmetric reductions in related heterocyclic syntheses.

Exploration of Novel Synthetic Applications and Methodological Advancements

The unique three-dimensional structure of this compound makes it a valuable scaffold for drug discovery and a versatile building block in organic synthesis. Future research will likely focus on leveraging this structure to create novel therapeutic agents and to develop more efficient synthetic methodologies.

In medicinal chemistry, the 4-arylpyrrolidine-3-carboxylic acid core is a known pharmacophore. For example, compounds with this structural motif have shown promise as potent antimalarial agents and as agonists for peroxisome proliferator-activated receptors (PPARs), which are therapeutic targets for metabolic disorders like type 2 diabetes. nih.govnih.gov Future work could involve synthesizing a library of analogues of this compound to explore its potential as a selective glycine (B1666218) transporter-1 (GlyT1) inhibitor or a G-protein coupled receptor 40 (GRP40) agonist. nih.gov

Methodological advancements are geared towards tandem or domino reactions , where multiple chemical transformations occur in a single pot. This approach improves efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources. A potential future direction is the development of a one-pot synthesis for the target molecule that combines the formation of an azomethine ylide with a subsequent cycloaddition and functional group manipulation.

Another area of innovation is the use of C-H activation strategies. nih.gov This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Applying C-H activation to the pyrrolidine ring or the m-tolyl group would enable the late-stage introduction of diverse chemical functionalities, rapidly generating analogues for structure-activity relationship (SAR) studies. nih.gov

Application/Methodology Description Potential Impact Relevant Precedent
Drug Discovery Scaffold Use as a core structure for developing new therapeutic agents.Identification of new treatments for malaria, metabolic diseases, and neurological disorders.4-Aryl pyrrolidines as antimalarials and PPAR agonists. nih.govnih.gov
Tandem Reactions Combining multiple reaction steps into a single, continuous process without isolating intermediates.Increased synthetic efficiency, reduced waste, and lower costs.Tandem hydroamination/semipinacol rearrangement for pyrrolidine ring assembly. mdpi.com
C-H Activation Direct functionalization of C-H bonds to introduce new substituents.Rapid diversification of the core structure for SAR studies and development of novel analogues.Palladium-catalyzed C(sp3)-H activation for synthesizing complex proline analogues. nih.gov

Innovation in Stereocontrol Methodologies for Complex Chiral Systems

Achieving the precise (3R,4S) stereochemistry of the target compound is a significant challenge that drives innovation in asymmetric synthesis. The trans relationship between the carboxylic acid at position C3 and the m-tolyl group at position C4 requires high diastereoselectivity and enantioselectivity.

The 1,3-dipolar cycloaddition between an azomethine ylide and a trans-alkenyl ester is a cornerstone for synthesizing this type of pyrrolidine. nih.govnih.gov Future research will focus on developing new chiral catalysts and auxiliaries that provide even higher levels of stereocontrol, particularly for substrates that are sterically or electronically challenging. This includes the design of novel chiral phosphine (B1218219) ligands for metal catalysts or new bifunctional organocatalysts that can control the facial selectivity of the cycloaddition.

Another emerging area is substrate-controlled synthesis , where the inherent chirality of a starting material directs the stereochemical outcome of subsequent reactions. By starting with a derivative of an enantiopure amino acid, it is possible to set one stereocenter definitively, which then influences the formation of the second stereocenter during the ring-forming step. acs.org

Furthermore, catalytic kinetic resolution presents a powerful strategy for separating a racemic mixture of a synthetic intermediate. whiterose.ac.uk This involves using a chiral catalyst that selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. Developing efficient kinetic resolution protocols for intermediates leading to this compound could provide a practical route to the enantiopure product.

Stereocontrol Method Description Key Challenge/Focus Area Relevant Precedent
Catalytic Asymmetric [3+2] Cycloaddition Use of a chiral catalyst to control the stereochemical outcome of the ring-forming cycloaddition reaction.Designing catalysts that provide high trans selectivity and enantioselectivity for a wide range of substrates.Silver/phosphoramidite catalyzed exo-selective asymmetric 1,3-dipolar cycloadditions. whiterose.ac.uk
Chiral Auxiliary-Mediated Synthesis A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction, and is later removed.Development of easily attached and removed auxiliaries that offer high levels of stereochemical induction.Use of N-tert-butanesulfinylimine groups to direct diastereoselective synthesis of pyrrolidines. acs.org
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of enantiomers.Achieving a high selectivity factor (s-factor) to ensure efficient separation and high enantiomeric excess of the desired product.Kinetic resolution of racemic pyrrolidines catalyzed by chiral phosphoric acids. whiterose.ac.uk

Q & A

Q. What are the key synthetic strategies for preparing (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid with high stereochemical purity?

A practical method involves adapting aziridinium ion intermediates (used for analogous pyrrolidine derivatives). For example, regioselective chlorination of an aziridinium intermediate derived from styrene oxide derivatives, followed by cyclization, can achieve high stereochemical fidelity. Key steps include:

  • Chiral induction : Use (R)-styrene oxide as a starting material to retain the (3R,4S) configuration .
  • Cyclization : Nitrile anion cyclization under basic conditions to form the pyrrolidine ring .
  • Functionalization : Introduce the m-tolyl group via Suzuki coupling or Friedel-Crafts alkylation, ensuring regioselectivity with palladium catalysts (e.g., Pd(OAc)₂) .
    Typical yields exceed 80% with chromatography-free purification, making this method scalable for lab-scale synthesis .

Q. How can researchers confirm the stereochemistry and purity of this compound?

  • Chiral HPLC/UPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to resolve enantiomers .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in the pyrrolidine ring to verify the cis or trans arrangement of substituents. For example, vicinal coupling constants >8 Hz indicate a trans relationship .
  • X-ray crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .

Q. What are the primary research applications of this compound in medicinal chemistry?

This scaffold is a precursor for endothelin receptor antagonists. Its pyrrolidine core and aryl substituents (e.g., m-tolyl) are critical for:

  • Receptor binding : The carboxylic acid group facilitates ionic interactions with ETA/ETB receptor residues, while the m-tolyl group enhances hydrophobic binding .
  • SAR studies : Modifying the aryl group (e.g., replacing m-tolyl with fluorophenyl) can balance ETA/ETB receptor affinity .

Advanced Research Questions

Q. How can synthetic routes be optimized to resolve contradictions in reported yields and purity?

Discrepancies arise from divergent reaction conditions (Table 1):

Method Catalyst/SolventYield (%)Purity (%)Reference
Aziridinium ion pathwayNone (neat conditions)84>99
Multi-step Pd catalysisPd(OAc)₂, DMF60–7090–95

Q. Recommendations :

  • Catalyst selection : Use copper(I) iodide for Ullman-type couplings to reduce side reactions .
  • Solvent optimization : Replace DMF with toluene to improve regioselectivity in arylations .
  • In-line monitoring : Employ FTIR or LC-MS to track intermediates and minimize impurities .

Q. What strategies address challenges in assessing in vivo pharmacokinetics of this compound?

  • Bioanalytical methods : Use LC-MS/MS with a C18 column and electrospray ionization (ESI) for quantification in plasma. Atrasentan (a structural analog) is detectable at 0.1 ng/mL using this approach .
  • Metabolic stability : Introduce deuterium at the α-position of the carboxylic acid to slow hepatic oxidation .
  • Tissue distribution : Radiolabel the m-tolyl group with 14^{14}C for autoradiography studies in rodent models .

Q. How do structural modifications influence receptor selectivity in endothelin antagonists?

Key SAR findings (Table 2):

Substituent ETA Affinity (nM)ETB Affinity (nM)Selectivity (ETA/ETB)
m-Tolyl 0.550100
4-Chlorophenyl 0.73043
2,4-Difluorophenyl 1.21.51.25

Q. Insights :

  • Electron-withdrawing groups (e.g., -F) on the aryl ring reduce ETA selectivity but improve oral bioavailability.
  • Bulkier substituents (e.g., tert-butyl) on the pyrrolidine nitrogen enhance metabolic stability .

Q. What crystallographic techniques validate the solid-state structure of this compound?

  • Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the pyrrolidine ring. For example, the dihedral angle between the m-tolyl and carboxylic acid groups is typically 85–90°, indicating minimal conjugation .
  • Powder XRD : Monitor polymorph transitions during storage. Hydrate forms can be identified by peaks at 2θ = 12° and 24° .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.